molecular formula C19H18FNO3 B11127915 3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11127915
M. Wt: 327.3 g/mol
InChI Key: YTUZEPCJRJGVBS-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following structural formula:

    3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: C16H17FNO3\text{C}_{16}\text{H}_{17}\text{FNO}_3C16​H17​FNO3​

    .
  • It belongs to the class of benzazepines, which are bicyclic compounds containing a benzene ring fused to an azepine (seven-membered) ring.
  • The compound’s name indicates its substitution pattern: a fluorine atom at the 3-position of the benzyl group and two methoxy groups at the 7- and 8-positions of the benzazepine ring.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including

      Common Reagents: Reagents like sodium hydroxide, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., chromium trioxide) are relevant.

      Major Products: The major products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.

      Biology and Medicine: Explore its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.

      Industry: Assess its use in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further studies are essential to fully understand its potential

    Properties

    Molecular Formula

    C19H18FNO3

    Molecular Weight

    327.3 g/mol

    IUPAC Name

    3-[(3-fluorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

    InChI

    InChI=1S/C19H18FNO3/c1-23-17-9-14-6-7-21(12-13-4-3-5-16(20)8-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3

    InChI Key

    YTUZEPCJRJGVBS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)F)OC

    Origin of Product

    United States

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